molecular formula C14H23NO4 B585251 1-(Tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid CAS No. 1346599-08-3

1-(Tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid

Cat. No.: B585251
CAS No.: 1346599-08-3
M. Wt: 269.341
InChI Key: VEGQCXJWRBSFHD-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid is a compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound also features a cyclopropyl group, which adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) to form the Boc-protected piperidine . The cyclopropyl group can then be introduced through various methods, such as cyclopropanation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably . These systems offer advantages such as improved reaction control, scalability, and reduced waste.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free amine for further functionalization . The cyclopropyl group can also participate in various chemical transformations, adding to the compound’s versatility.

Comparison with Similar Compounds

1-(Tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid can be compared to other Boc-protected piperidine derivatives, such as:

The uniqueness of this compound lies in its combination of the Boc protecting group and the cyclopropyl group, which provides distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

4-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-6-14(7-9-15,11(16)17)10-4-5-10/h10H,4-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGQCXJWRBSFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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